molecular formula C9H15N3 B053199 3-Ethyl-2-propan-2-ylpyrimidin-4-imine CAS No. 114362-22-0

3-Ethyl-2-propan-2-ylpyrimidin-4-imine

Cat. No. B053199
M. Wt: 165.24 g/mol
InChI Key: BGJOFJBCVUNAMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-2-propan-2-ylpyrimidin-4-imine, also known as EPPI, is a chemical compound that has been widely used in scientific research due to its unique properties. EPPI is a pyrimidine derivative that has been synthesized using various methods, and it has shown promising results in several areas of research.

Mechanism Of Action

3-Ethyl-2-propan-2-ylpyrimidin-4-imine's mechanism of action is not fully understood, but it has been shown to inhibit the activity of reactive oxygen species and reduce oxidative stress in cells. It has also been shown to inhibit the activity of inflammatory cytokines, which contribute to the development of various diseases.

Biochemical And Physiological Effects

3-Ethyl-2-propan-2-ylpyrimidin-4-imine has been shown to have several biochemical and physiological effects, including reducing the levels of reactive oxygen species and inflammatory cytokines, increasing the activity of antioxidant enzymes, and improving mitochondrial function. These effects contribute to its potential therapeutic benefits in various diseases.

Advantages And Limitations For Lab Experiments

3-Ethyl-2-propan-2-ylpyrimidin-4-imine has several advantages for lab experiments, including its high stability and solubility in water and organic solvents. However, its high reactivity with other compounds and potential toxicity at high concentrations are limitations that need to be considered.

Future Directions

3-Ethyl-2-propan-2-ylpyrimidin-4-imine has shown promising results in various scientific research studies, and there are several future directions for its use. These include exploring its potential therapeutic benefits in neurodegenerative diseases, cancer, and cardiovascular diseases, as well as investigating its mechanism of action in more detail. Additionally, the development of new synthetic methods for 3-Ethyl-2-propan-2-ylpyrimidin-4-imine could lead to more efficient and cost-effective production of this compound.

Synthesis Methods

3-Ethyl-2-propan-2-ylpyrimidin-4-imine can be synthesized using different methods, including the reaction of 3-ethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimidine with isopropylamine. Another method involves the reaction of 3-ethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimidine with 2-amino-2-methyl-1-propanol. Both methods produce high yields of 3-Ethyl-2-propan-2-ylpyrimidin-4-imine.

Scientific Research Applications

3-Ethyl-2-propan-2-ylpyrimidin-4-imine has been used in various scientific research studies due to its unique properties. It has been shown to have potent antioxidant and anti-inflammatory properties and has been used in studies related to neuroprotection, cancer, and cardiovascular diseases.

properties

CAS RN

114362-22-0

Product Name

3-Ethyl-2-propan-2-ylpyrimidin-4-imine

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

3-ethyl-2-propan-2-ylpyrimidin-4-imine

InChI

InChI=1S/C9H15N3/c1-4-12-8(10)5-6-11-9(12)7(2)3/h5-7,10H,4H2,1-3H3

InChI Key

BGJOFJBCVUNAMJ-UHFFFAOYSA-N

SMILES

CCN1C(=N)C=CN=C1C(C)C

Canonical SMILES

CCN1C(=N)C=CN=C1C(C)C

synonyms

4(3H)-Pyrimidinimine,3-ethyl-2-(1-methylethyl)-(9CI)

Origin of Product

United States

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